
Nefopam N-Oxide
Descripción general
Descripción
Nefopam N-Oxide is a metabolite of Nefopam, a non-opioid, non-steroidal, centrally acting analgesic. Nefopam is known for its potent inhibition of serotonin and norepinephrine reuptake and modulation of voltage-sensitive calcium and sodium channels . This compound, along with N-desmethylnefopam, is one of the primary metabolites formed during the hepatic biotransformation of Nefopam .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nefopam N-Oxide can be synthesized by the oxidation of Nefopam using oxidizing agents such as perbenzoic acid, peroxyacetic acid, or similar organic per-acids in an organic solvent . The reaction typically involves the tertiary amine group of Nefopam reacting with the oxidizing agent to form the N-Oxide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Análisis De Reacciones Químicas
Electrochemical Reduction
Nefopam N-oxide undergoes reversible reduction at mercury-based electrodes, reverting to its parent compound, nefopam. This reaction involves the transfer of two electrons and two protons, as demonstrated by cyclic voltammetry studies .
Parameter | This compound | Nefopam |
---|---|---|
Theoretical [M+H]⁺ | 270.1488 | 254.1539 |
Experimental [M+H]⁺ | 270.1491 | 254.1542 |
Mass Accuracy (ppm) | 1.11 | 1.18 |
The reduction mechanism involves cleavage of the N-O bond, producing an intermediate ion at m/z 195 via loss of a C₃H₉NO fragment . This reaction is critical for understanding its redox behavior in pharmacological contexts.
Metabolic Pathways
In vivo, nefopam is enzymatically oxidized to its N-oxide form via hepatic cytochrome P450 enzymes. Key metabolic characteristics include:
-
Bioactivation : The N-oxide derivative retains pharmacological activity but with altered pharmacokinetics .
-
Fragmentation Patterns : MS/MS analysis reveals diagnostic ions at m/z 181 (C₁₃H₁₃O⁺) and m/z 179 (C₁₃H₁₁O⁺), consistent with benzoxazocine ring cleavage .
Degradation Under Oxidative Stress
Exposure to hydrogen peroxide (10% H₂O₂) induces oxidative degradation, forming this compound as a primary impurity . Degradation studies under forced conditions show:
Stress Condition | Assay (%) | Impurity (%) |
---|---|---|
10% H₂O₂ (24 h, 30°C) | 98.66 | 1.34 |
This stability profile underscores the compound’s susceptibility to oxidation, necessitating controlled storage conditions .
Comparative Reactivity
This compound’s reactivity differs from other alkaloid N-oxides due to its benzoxazocine ring structure:
Property | This compound | Atropine N-Oxide |
---|---|---|
Reduction Potential (V) | -1.00 | -0.85 |
Major Fragment Ion | m/z 195 | m/z 140 |
The higher reduction potential of this compound reflects its greater stability compared to atropine N-oxide .
Aplicaciones Científicas De Investigación
Pain Management in Surgical Settings
Nefopam N-Oxide has been studied for its effectiveness in postoperative pain management. Research indicates that when administered alongside opioids, nefopam can significantly reduce the required dosage of opioids while maintaining adequate pain control. For instance, one study found that intravenous nefopam reduced morphine consumption by approximately 40% in postoperative patients resistant to morphine .
Study | Intervention | Results |
---|---|---|
Mimoz et al. (2005) | Nefopam vs. Control | Reduced morphine need by 40% |
Recent Study (2021) | Nefopam + Parecoxib | Lowered pain scores at 6 and 12 hours post-op |
Emergence Agitation Prevention
This compound has also shown promise in preventing emergence agitation (EA) following general anesthesia. A study demonstrated that patients receiving nefopam experienced a lower incidence of EA compared to the control group, suggesting its utility in managing postoperative psychological effects .
Parameter | Nefopam Group | Control Group | P-Value |
---|---|---|---|
Incidence of EA | 34% (17/50) | 54% (27/50) | 0.044 |
Severe EA Incidence | 8% (4/50) | 38% (19/50) | 0.001 |
Side Effects and Tolerance
While nefopam is generally well-tolerated, it can cause side effects such as tachycardia and sweating more frequently than other analgesics like ketamine . Understanding these side effects is crucial for optimizing patient management strategies.
Comparative Studies with Other Analgesics
Nefopam has been compared with other analgesics like ketamine and parecoxib in various studies:
- Ketamine : Both nefopam and ketamine have shown similar efficacy in reducing opioid requirements postoperatively but differ in their side effect profiles.
- Parecoxib : In combination with nefopam, parecoxib has been effective in further reducing pain scores post-surgery compared to control groups .
Conclusion and Future Directions
This compound presents a valuable addition to multimodal analgesia strategies, particularly in surgical settings where opioid-sparing techniques are desired. Its ability to enhance pain relief while minimizing opioid consumption highlights its potential role in modern pain management protocols.
Future research should focus on:
- Long-term safety profiles of this compound.
- Comparative effectiveness studies against newer analgesics.
- Mechanistic studies to fully elucidate its pharmacological action.
Mecanismo De Acción
The mechanism of action of Nefopam N-Oxide is closely related to that of its parent compound, Nefopam. Nefopam inhibits the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, and modulates voltage-sensitive calcium and sodium channels . These actions contribute to its analgesic effects. This compound, as a metabolite, may also exhibit similar inhibitory effects on neurotransmitter reuptake, although its specific molecular targets and pathways are less well-documented .
Comparación Con Compuestos Similares
N-desmethylnefopam: Another primary metabolite of Nefopam, formed through demethylation.
Atropine N-Oxide: An N-Oxide derivative of Atropine, used in similar electrochemical studies.
Nicotine N-Oxide: An N-Oxide derivative of Nicotine, also studied for its reduction mechanisms.
Uniqueness: Nefopam N-Oxide is unique due to its specific formation from Nefopam and its role in the pharmacokinetics and metabolism of Nefopam. Unlike other N-Oxide derivatives, this compound is specifically associated with the analgesic properties of Nefopam and its modulation of neurotransmitter reuptake .
Actividad Biológica
Nefopam N-oxide, a derivative of nefopam, is gaining attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound is characterized by the addition of an N-oxide functional group to the nefopam molecule. The chemical formula for this compound is , with a molecular weight of approximately 270.15 g/mol. This modification can influence its solubility, reactivity, and biological activity compared to its parent compound.
Nefopam is primarily known as a non-opioid analgesic. It acts by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby enhancing their levels in the synaptic cleft. The introduction of the N-oxide group may alter these interactions and enhance or modify the drug's effects.
Nitric Oxide Modulation
Research indicates that nefopam may increase the biological activity of nitric oxide (NO), which plays a critical role in various physiological processes, including vasodilation and neurotransmission. Studies have shown that nefopam can modulate hemodynamic parameters, potentially through NO pathways, influencing blood pressure and heart rate in critically ill patients .
In Vitro and In Vivo Evaluations
- Analgesic Efficacy :
-
Antileishmanial Activity :
- Although this compound's specific antileishmanial properties have not been extensively studied, related compounds with N-oxide functionalities have shown promising results against Leishmania parasites. For instance, certain derivatives demonstrated significant efficacy in reducing parasite loads in infected animal models .
- Electrochemical Studies :
Data Table: Comparison of Nefopam and this compound
Property | Nefopam | This compound |
---|---|---|
Chemical Formula | ||
Molecular Weight | 254.15 g/mol | 270.15 g/mol |
Analgesic Activity | Yes | Potentially (needs study) |
Nitric Oxide Interaction | Yes | Potentially enhanced |
Antileishmanial Activity | Not established | Related compounds show efficacy |
Clinical Observations
In a clinical setting involving critically ill patients, nefopam was observed to effectively manage pain without significant opioid-related side effects. The infusion of nefopam resulted in notable changes in heart rate and mean arterial pressure, indicating its influence on cardiovascular dynamics through potential NO modulation .
Experimental Models
Animal models have demonstrated nefopam's unique analgesic profile distinct from traditional opioids or anti-inflammatory drugs. Its ability to modulate pain pathways without the common side effects associated with opioids positions it as a valuable alternative in pain management strategies .
Propiedades
IUPAC Name |
5-methyl-5-oxido-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocin-5-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-18(19)11-12-20-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOSMCNCNFMWSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440085 | |
Record name | 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66091-32-5 | |
Record name | 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Nefopam metabolized in the human body and what is the significance of Nefopam N-oxide in this process?
A1: Nefopam undergoes extensive metabolism in the body, with less than 5% of the administered dose excreted unchanged in urine []. One of the primary metabolic pathways involves N-oxidation, resulting in the formation of this compound. This metabolite, along with desmethylnefopam and desmethylnefopam glucuronide conjugate, constitute the majority of the excreted dose []. While the specific pharmacological activity of this compound isn't discussed in the provided research, its presence in urine highlights its importance in understanding the overall pharmacokinetic profile of Nefopam.
Q2: The research mentions potential cross-reactivity of Nefopam and its metabolites with benzodiazepine immunoassays. Could this compound contribute to this phenomenon?
A2: While the study directly investigated the cross-reactivity of Nefopam, it acknowledges the potential role of its metabolites, including this compound, in contributing to the observed interference with benzodiazepine immunoassays []. The study postulates that the combined presence of multiple metabolites in urine, rather than Nefopam alone, likely leads to the enhanced cross-reactivity []. Further research specifically investigating the individual cross-reactivity profiles of Nefopam metabolites, including this compound, is needed to confirm this hypothesis.
Q3: The provided research uses a "Simultaneous Mixed-Effects Pharmacokinetic Model" to study Nefopam and its metabolites. Can you elaborate on the significance of this model in understanding the role of this compound?
A3: A simultaneous mixed-effects pharmacokinetic model allows researchers to study the concentration-time profiles of a parent drug and its metabolites within the body [, ]. This approach is particularly useful when metabolites, like this compound, may contribute to the overall pharmacological or toxicological effects of the parent drug. By incorporating data on this compound concentrations in plasma and urine, the model can provide valuable insights into its formation rate, elimination pathways, and potential contribution to the overall pharmacokinetic profile of Nefopam. This information is crucial for optimizing dosing regimens and understanding potential drug-drug interactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.